molecular formula C8H8N2OS B2845964 4-Methoxy-7-methylthieno[3,2-d]pyrimidine CAS No. 676549-71-6

4-Methoxy-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B2845964
CAS No.: 676549-71-6
M. Wt: 180.23
InChI Key: VKWRKTFQFNBRHW-UHFFFAOYSA-N
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Description

4-Methoxy-7-methylthieno[3,2-d]pyrimidine (CAS 676549-71-6) is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic structures, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of potential biological activities . This specific molecule serves as a versatile building block for the synthesis of more complex target compounds. The thieno[3,2-d]pyrimidine core is a subject of ongoing investigation in various therapeutic areas. Research indicates that analogous structures within this chemical family are being explored as conformationally restricted analogues for improving biological activity, such as in the development of enzyme inhibitors . Furthermore, related thienopyrimidine derivatives have demonstrated significant potential in pharmaceutical research, including as selective inhibitors of epidermal growth factor receptor (EGFR) mutations in oncology studies and as a novel class of anthelmintics with activity against both adult and egg stages of whipworm . The methoxy and methyl substituents on the core structure provide distinct sites for further chemical modification, making this compound a valuable starting material for constructing diverse compound libraries for biological screening. This product is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-12-7-6(5)9-4-10-8(7)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWRKTFQFNBRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thienopyrimidines are bicyclic systems combining thiophene and pyrimidine rings, valued for their pharmacological properties. The introduction of methoxy and methyl groups at specific positions modulates electronic and steric properties, influencing biological activity. The synthesis of 4-methoxy-7-methylthieno[3,2-d]pyrimidine demands careful control over substituent placement, often achieved through sequential functionalization or tandem cyclization strategies.

Synthetic Strategies for this compound

Nucleophilic Aromatic Substitution (SNAr)

A common approach involves substituting a chlorine atom at the 4-position of a preformed 7-methylthieno[3,2-d]pyrimidine core with a methoxy group. Source demonstrates this strategy using 4-chloro-7-methylthieno[3,2-d]pyrimidine as a precursor. Reaction with sodium methoxide in dimethylformamide (DMF) at elevated temperatures (140°C) facilitates displacement, yielding the 4-methoxy derivative.

Key Data from:

  • Precursor: 4-Chloro-7-methylthieno[3,2-d]pyrimidine
  • Reagent: Sodium methoxide (NaOMe)
  • Solvent: DMF
  • Temperature: 140°C
  • Yield: 92% (analogous reaction for 7-methyl derivative)

Cyclization of Thiophene Derivatives

Alternative routes construct the pyrimidine ring from functionalized thiophene precursors. Patent outlines a method for pyrrolopyrimidines using formamidine acetate and alkali-mediated cyclization, which could be adapted for thienopyrimidines. For example, condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate generates a diene intermediate, which undergoes cyclization with formamidine salts to form the pyrimidine ring.

Reaction Conditions from:

  • Cyclization Agent: Formamidine acetate
  • Base: Sodium methoxide
  • Solvent: Methanol
  • Temperature: 65–70°C (post-condensation)
  • Yield: 90.2% (for analogous pyrrolopyrimidine)

Detailed Methodologies and Optimization

Stepwise Functionalization

Synthesis of 7-Methylthieno[3,2-d]pyrimidine Core

The 7-methyl group is introduced early via alkylation or by using methyl-substituted starting materials. In, 4-chloro-7-methylthieno[3,2-d]pyrimidine is prepared by reacting 4-aminophenol with 4-chloro-7-methylthieno[3,2-d]pyrimidine under basic conditions (K2CO3 in DMF).

Methoxy Group Installation

Methoxy substitution at the 4-position is achieved via SNAr. A mixture of 4-chloro-7-methylthieno[3,2-d]pyrimidine and sodium methoxide in DMF is heated to 140°C for 2 hours, followed by aqueous workup and chromatography.

Optimization Insights:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxide.
  • Temperature Control: Prolonged heating above 150°C risks decomposition.
  • Base Stoichiometry: Excess base (4 equiv. K2CO3) drives reaction completion.

One-Pot Cyclization-Functionalization

An alternative route synthesizes the thienopyrimidine ring with pre-installed substituents. For instance, reacting 2-amino-3-methylthiophene-4-carbonitrile with formamidine acetate under basic conditions could yield the 7-methylpyrimidine core, followed by methoxylation.

Hypothetical Reaction Scheme:

  • Cyclization:
    $$ \text{2-Amino-3-methylthiophene-4-carbonitrile} + \text{Formamidine acetate} \xrightarrow{\text{NaOMe}} \text{7-Methylthieno[3,2-d]pyrimidin-4-amine} $$
  • Chlorination:
    $$ \text{7-Methylthieno[3,2-d]pyrimidin-4-amine} \xrightarrow{\text{POCl}_3} \text{4-Chloro-7-methylthieno[3,2-d]pyrimidine} $$
  • Methoxylation:
    $$ \text{4-Chloro-7-methylthieno[3,2-d]pyrimidine} \xrightarrow{\text{NaOMe}} \text{this compound} $$

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Stepwise SNAr High regioselectivity; scalable Requires pre-synthesized chloro intermediate 85–92%
Cyclization Fewer steps; avoids halogenated intermediates Limited precedent for thienopyrimidines ~90%*

*Yield extrapolated from analogous pyrrolopyrimidine synthesis.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors, as seen in, where analogous ureas exhibit VEGFR-2 inhibition. The methoxy group enhances solubility, while the methyl group stabilizes the thiophene ring conformation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The methoxy and methyl groups at positions 4 and 7, respectively, influence the electronic properties of the thieno[3,2-d]pyrimidine core, facilitating selective substitutions.

Chlorine Displacement

4-Chloro-7-methylthieno[3,2-d]pyrimidine serves as a precursor for nucleophilic substitution. Reactions with phenols or amines proceed under basic conditions:

SubstrateReagents/ConditionsProductYieldReference
4-Chloro-7-methylthieno[3,2-d]pyrimidine4-Aminophenol, K₂CO₃, DMF, 140°C, 2 h4-(7-Methylthieno[3,2-d]pyrimidin-4-yloxy)aniline92%
4-Chloro-7-methylthieno[3,2-d]pyrimidineN-Ethyldiisopropylamine, NMP, 120°C, 6 hFunctionalized aryl ether derivatives82%*

Mechanistic Insight :

  • The reaction leverages the electron-deficient pyrimidine ring, activating the 4-position for nucleophilic attack.
  • Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity by stabilizing transition states .

Amination and Urea Formation

Amination at the 4-position generates pharmacologically relevant ureas and thioureas.

Reaction with Isocyanates

4-Amino intermediates react with aryl isocyanates to form urea derivatives:

SubstrateReagents/ConditionsProductKey DataReference
4-(7-Methylthieno[3,2-d]pyrimidin-4-yloxy)anilinePhenylisocyanate, DCM, rt, 15 min1-Phenyl-3-[4-(7-methylthieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea1H^1H NMR: δ 8.66 (s, 1H), 7.88 (d, 1H)
4-(7-Methylthieno[3,2-d]pyrimidin-4-yloxy)aniline4-Cyanophenylisocyanate, rt1-(4-Cyanophenyl)-3-[4-(7-methylthieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureaHRMS: m/z 407.12 ([M+H]⁺)

Critical Observations :

  • Electron-withdrawing substituents (e.g., -CN) on the aryl isocyanate enhance urea stability .
  • Reactions proceed regioselectively without requiring catalysts .

Biological Relevance

Derivatives of 4-methoxy-7-methylthieno[3,2-d]pyrimidine show promise as kinase inhibitors:

DerivativeTargetIC₅₀ (nM)Reference
1-(4-Methoxyphenyl)-3-[4-(7-methyl

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
4-Methoxy-7-methylthieno[3,2-d]pyrimidine serves as an essential precursor in the synthesis of more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of novel derivatives with enhanced properties.

Biological Research

Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, influencing biological macromolecules' interactions. Its potential to modulate enzymatic activity makes it a candidate for further exploration in biochemical pathways.

Anticancer Properties
Numerous studies have investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The antiproliferative activity has been linked to mechanisms such as thymidylate synthase inhibition and cell cycle arrest .

Medical Applications

Antiviral and Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antiviral and antimicrobial activities. These properties suggest its potential utility in developing new therapeutic agents against infectious diseases.

Case Studies on Antitumor Activity
A study highlighted the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives that exhibited promising antitumor activity against specific cancer cell lines. For example, compound 12e demonstrated remarkable efficacy against SU-DHL-6 cells with an IC50 value of 0.55 μM while showing low toxicity towards HEK293T cells (CC50 = 15.09 μM) .

Industrial Applications

Material Development
The compound is also utilized in the development of new materials and pharmaceuticals. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for industrial applications .

Summary Table of Key Findings

Application Area Key Findings References
Chemical SynthesisBuilding block for complex heterocycles
Biological ResearchEnzyme inhibition; anticancer activity against MCF-7 and MDA-MB-231
Medical ApplicationsAntiviral and antimicrobial properties; promising antitumor activity
Industrial ApplicationsUsed in developing new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1. 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine (CAS 35265-83-9)

  • Structural Differences : Chlorine atoms replace the 4-methoxy group, increasing electronegativity and reactivity.
  • Impact: The electron-withdrawing Cl substituents enhance susceptibility to nucleophilic substitution, making this compound a preferred intermediate for further functionalization. The methyl group at position 7 remains conserved, suggesting shared synthetic utility with 4-Methoxy-7-methylthieno[3,2-d]pyrimidine .
  • Applications : Used in cross-coupling reactions to generate kinase inhibitors or fluorescent probes .

2.1.2. 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS 827614-35-7)

  • Impact : The phenyl group enhances lipophilicity and may improve target binding in kinase inhibitors (e.g., ALK inhibitors). The 4-Cl group offers a reactive site for further derivatization .

2.1.3. Ethyl 3-amino-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate (7a)

  • Structural Differences : An additional pyridine ring and ester functional group extend the conjugated system.
  • Impact: The extended π-system and polar ester group improve solubility and binding affinity in multi-target kinase inhibitors.

Isomeric Thieno[2,3-d]pyrimidine Derivatives

2.2.1. 4-Methoxythieno[2,3-d]pyrimidine

  • Structural Differences : The thiophene ring is fused at the [2,3-d] position, altering electron distribution.
  • Impact : The [2,3-d] fusion reduces planarity compared to [3,2-d], affecting aromatic stacking interactions. These derivatives are synthesized via nucleophilic substitution of 4-chloropyrimidines and show antibacterial activity .

2.2.2. Thieno[2,3-d]pyrimidinediones

  • Structural Differences : A dione group replaces the methoxy and methyl substituents.
  • Impact : The electron-deficient dione core enhances hydrogen-bonding capacity, contributing to antimicrobial activity against resistant strains .

Furochromenylideneamino-Pyrimidine Hybrids

  • Structural Differences: A furochromene moiety replaces the thieno-pyrimidine core.
  • Impact : The oxygen-containing furan ring reduces sulfur-mediated toxicity and alters pharmacokinetics. These hybrids exhibit analgesic and anti-inflammatory activities, highlighting the role of heteroatom choice in bioactivity .

Biological Activity

4-Methoxy-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. Its structure features a thieno ring fused with a pyrimidine, characterized by the presence of a methoxy group at the fourth position and a methyl group at the seventh position of the thieno ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer treatment where enzyme inhibition can disrupt tumor growth.
  • DNA/RNA Interaction : There is evidence suggesting that this compound may interact with DNA or RNA, impacting gene expression and cellular processes that are crucial for cancer cell survival and proliferation.

Cytotoxicity and Antiproliferative Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:

  • Cytotoxic Effects : The compound has shown effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7. Reports indicate IC50 values in the nanomolar range, highlighting its potency as an anticancer agent .
  • Selectivity : The compound exhibits selectivity towards cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other thienopyrimidine derivatives. The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-7-methylthieno[3,2-d]pyrimidineChlorine substitution at position 4Anticancer activity
5-Methylthieno[3,2-d]pyrimidineMethyl group at position 5Cytotoxic effects on cancer cells
4-Amino-thieno[3,2-d]pyrimidineAmino group at position 4Potential anti-inflammatory properties

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of MDA-MB-231 cells with an IC50 value of approximately 0.045μM0.045\mu M . Another study indicated that it could also inhibit VEGFR-2 tyrosine kinase activity, which is crucial for tumor-associated angiogenesis .
  • Mechanistic Insights : Research involving molecular modeling and docking studies has provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that the methoxy group enhances its binding affinity to these targets .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Methoxy-7-methylthieno[3,2-d]pyrimidine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, starting with cyclization of thiophene and pyrimidine precursors. Key factors include:
  • Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalysts (e.g., Pd for cross-coupling) .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the compound, with HPLC monitoring purity ≥97% .
  • Functional Group Compatibility : Protecting groups may be required to prevent side reactions at the methoxy or methyl positions during synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at C4, methyl at C7) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C8_8H9_9N2_2OS, theoretical MW: 193.04 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies by-products .

Q. How do the methoxy and methyl substituents at the 4- and 7-positions influence the physicochemical properties of thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer :
  • Methoxy Group (C4) : Enhances solubility in polar solvents due to oxygen’s electronegativity and hydrogen-bonding capacity. It also stabilizes the pyrimidine ring via resonance .
  • Methyl Group (C7) : Increases lipophilicity, improving membrane permeability in biological assays. Steric effects may hinder interactions with bulky enzyme active sites .
    Table 1 : Substituent Impact on Properties
SubstituentPositionKey EffectExample Evidence
Methoxy4↑ Solubility, Stabilizes ring
Methyl7↑ Lipophilicity, Steric effects

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
  • Purity Verification : Re-test compound batches with conflicting results via HPLC and NMR to rule out impurities .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to confirm activity thresholds .

Q. How can structure-activity relationship (SAR) studies be designed to systematically evaluate the contributions of substituents on the thieno[3,2-d]pyrimidine scaffold to anticancer activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or electron-withdrawing groups at C4/C7 to compare activities .
  • Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Correlate IC50_{50} values with substituent properties (e.g., logP, Hammett σ) .
    Table 2 : Example SAR Design Framework
StepActionPurposeExample Evidence
1Vary substituents at C4/C7Identify key functional groups
2Measure logP/solubilityLink physicochemical traits to activity
3Molecular dockingPredict binding modes with targets (e.g., PI3Kα)

Q. What in silico methods are validated for predicting the binding modes of this compound derivatives with kinase targets like PI3Kα?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s methoxy/methyl groups and PI3Kα’s ATP-binding pocket .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify critical hydrogen bonds .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and prioritize derivatives for synthesis .

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